REACTION_CXSMILES
|
[C:1]([NH:4][C:5]([C:7]([NH:9][C:10](=O)[CH3:11])=[O:8])=[O:6])(=O)[CH3:2].N1[CH:18]=[CH:17][CH:16]=CC=1.O.[CH:20](Cl)(Cl)Cl.[CH2:24](O)[CH3:25]>>[C:7]([N:9]1[CH2:16][CH2:17][CH2:18][CH2:11][CH2:10]1)(=[O:8])[C:5]([N:4]1[CH2:25][CH2:24][CH2:20][CH2:2][CH2:1]1)=[O:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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is charged into a three-necked flask
|
Type
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CUSTOM
|
Details
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equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer
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Type
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CUSTOM
|
Details
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is brought to 95° C.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
DISTILLATION
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Details
|
Chloroform is distilled off
|
Type
|
ADDITION
|
Details
|
ethyl ether (30 ml) is added
|
Type
|
CUSTOM
|
Details
|
to precipitate the compound of the title
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C(=O)N1CCCCC1)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |